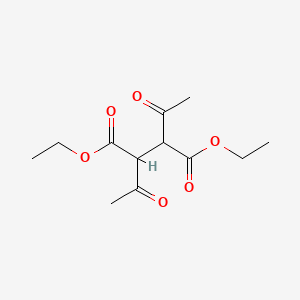

Diethyl 2,3-diacetylsuccinate

Description

Contextualization within Dicarbonyl and Diester Chemistry

Diethyl 2,3-diacetylsuccinate, with the chemical formula C₁₂H₁₈O₆, is structurally defined by a succinate (B1194679) backbone adorned with two acetyl groups at the 2 and 3 positions and two ethyl ester groups. smolecule.com This combination of 1,4-dicarbonyl and diester functional groups within a single molecule dictates its reactivity and establishes its utility in a wide array of chemical transformations. smolecule.comcymitquimica.com

The presence of the dicarbonyl moiety allows the compound to participate in reactions characteristic of ketones, such as enolate formation and subsequent aldol-type condensations. The molecule can exist in keto-enol tautomeric forms, a phenomenon where a proton and a double bond shift their positions. mdpi.comlibretexts.org This equilibrium is influenced by factors like the solvent used. mdpi.com The ester groups, on the other hand, are susceptible to hydrolysis, transesterification, and reduction reactions. smolecule.com This dual reactivity makes this compound a versatile intermediate, capable of undergoing a variety of transformations to yield diverse products.

Historical Perspective on its Synthetic Utility

The synthesis of this compound has been approached through several methodologies. A common route involves the condensation of a succinic acid diester with other reagents. For instance, one method describes the condensation of a succinic acid diester with two molecules of isobutyraldehyde, followed by esterification and hydrogenation. smolecule.com Another synthetic strategy involves the reaction of ethyl acetoacetate (B1235776) with N-bromosuccinimide and potassium tert-butoxide in tetrahydrofuran. smolecule.com

Historically, the utility of this compound has been recognized in various synthetic applications. For example, it has been used in the Paal-Knorr synthesis of pyrrole (B145914) derivatives through condensation with amines. researchgate.net This reaction highlights the ability of the 1,4-dicarbonyl system to cyclize with primary amines to form five-membered heterocyclic rings. Furthermore, its role as a precursor in the synthesis of furan (B31954) derivatives has been documented. researchgate.netacs.org

Significance as a Building Block in Complex Molecular Architectures

The true significance of this compound lies in its role as a foundational element for constructing more elaborate molecular structures. Its ability to undergo various chemical reactions makes it an important intermediate in the synthesis of a range of organic compounds.

A notable application is in the synthesis of heterocyclic compounds. It serves as a key starting material for the preparation of furan derivatives like ethyl 2,5-dimethylfuran-3-carboxylate and 2,5-dimethylfuran-3,4-dicarboxylic acid. smolecule.comresearchgate.netpencol.edu These transformations often involve acid-catalyzed cyclization reactions. google.comgoogle.com For instance, treatment of this compound with aqueous hydrochloric acid can yield these furan derivatives under solvent-free conditions. researchgate.net The compound has also been utilized in the synthesis of bis-pyrrole-3,4-dicarboxylate derivatives through condensation with diamines. ekb.eg

Beyond heterocycles, this compound has found application in polymer chemistry, where it acts as an internal electron donor in Ziegler-Natta catalysts for propylene (B89431) polymerization. smolecule.com This application underscores the compound's ability to influence the stereochemistry of polymerization, leading to polypropylene (B1209903) with high isotacticity.

The versatility of this compound is further demonstrated by its use in the total synthesis of natural products, such as the reported synthesis of (±)-gnididione and (±)-isognididione. acs.org Its rich chemistry allows for a variety of transformations, including oxidation to form carboxylic acids and reduction of the acetyl groups to alcohols. smolecule.com

Table of Compound Properties:

| Property | Value |

| Chemical Formula | C₁₂H₁₈O₆ smolecule.com |

| Molecular Weight | 258.27 g/mol smolecule.com |

| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether |

| CAS Number | 2049-86-7 smolecule.com |

Table of Synthetic Applications:

| Reaction Type | Reagents | Product(s) |

| Cyclization | Aqueous HCl | Ethyl 2,5-dimethylfuran-3-carboxylate, 2,5-dimethylfuran-3,4-dicarboxylic acid smolecule.comresearchgate.net |

| Condensation | Diamines | Bis-pyrrole-3,4-dicarboxylate derivatives ekb.eg |

| Paal-Knorr Synthesis | Amines | Pyrrole derivatives researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,3-diacetylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-5-17-11(15)9(7(3)13)10(8(4)14)12(16)18-6-2/h9-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEDSIHWCPPJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)C)C(=O)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883788 | |

| Record name | Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2049-86-7 | |

| Record name | 1,4-Diethyl 2,3-diacetylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dicarbethoxyhexane-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2,3-diacetylsuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,3-diacetylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl 2,3 Diacetylsuccinate

Classical Preparative Routes

Conventional methods for synthesizing Diethyl 2,3-diacetylsuccinate have been well-established in organic chemistry, primarily relying on ester condensation and direct acylation of succinic acid derivatives.

Ester condensation reactions are a common strategy for forming carbon-carbon bonds. In the context of this compound synthesis, this can involve the self-condensation of ethyl acetoacetate (B1235776). One documented method involves the dimerization of ethyl acetoacetate. smolecule.com Another approach describes the reaction between ethyl acetoacetate and N-bromosuccinimide in the presence of potassium tert-butylate. smolecule.com The presence of acetyl groups and ester functionalities allows for participation in condensation reactions, which can be catalyzed by either acids or bases. cymitquimica.com

Acylation involves the introduction of an acyl group (in this case, acetyl) onto a molecule. The synthesis of this compound can be achieved by the direct acylation of diethyl succinate (B1194679) at the α-positions. This process typically involves two main steps:

Enolate Formation : A strong base, such as potassium tert-butoxide, is used to deprotonate diethyl succinate, creating a reactive enolate intermediate.

Acetylation : This enolate then reacts with an acetylating agent, like acetic anhydride (B1165640) or acetyl chloride, to introduce the acetyl groups at the 2- and 3-positions of the succinate backbone.

An alternative one-pot method simplifies this process by using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The Lewis acid activates the α-hydrogens of the diethyl succinate for electrophilic substitution by the acetyl chloride. Careful control of stoichiometry is crucial in this method to prevent over-acetylation.

| Acylation Method | Reagents | Key Steps | Reference |

| Two-Step Process | Diethyl succinate, Potassium tert-butoxide, Acetic anhydride | 1. Enolate formation using a strong base. 2. Reaction of enolate with acetylating agent. | |

| One-Pot Method | Diethyl succinate, Acetyl chloride, Lewis acid (e.g., AlCl₃) | Lewis acid coordinates to the ester's carbonyl oxygen, activating α-hydrogens for electrophilic substitution. |

Ester Condensation Pathways

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound. These approaches prioritize the use of catalysts, adherence to green chemistry principles, and the application of energy-efficient technologies like microwave irradiation.

Catalysts play a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling milder reaction conditions. For this compound, both acid and base catalysts are employed to facilitate its formation, particularly in condensation and cyclization reactions where it acts as an intermediate. For instance, the cyclization of this compound to form furan (B31954) derivatives is often promoted by catalytic amounts of sulfuric acid. In its synthesis via acylation, Lewis acids like aluminum chloride are used to catalyze the electrophilic substitution. The choice of catalyst is a key factor that influences the reaction's yield and duration.

In line with the principles of Green Chemistry, efforts have been made to develop more sustainable synthetic routes. A notable example is the synthesis of highly substituted pyrroles where this compound is formed as a key intermediate. researchgate.nettandfonline.com This method involves the dimerization of a 1,3-dicarbonyl compound (ethyl acetoacetate) using ceric ammonium (B1175870) nitrate (B79036) as an oxidant in water, an environmentally benign solvent. tandfonline.comtandfonline.com The use of ultrasound irradiation in this aqueous medium has been shown to significantly improve the reaction yield compared to silent (non-sonicated) conditions. researchgate.nettandfonline.com This approach represents an improvement over classical methods by avoiding hazardous solvents and potentially reducing energy consumption. researchgate.net

| Condition | Yield of this compound | Reference |

| Silent (No Ultrasound) | 45% | researchgate.nettandfonline.com |

| Ultrasound | 62% | researchgate.nettandfonline.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. mdpi.comnih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products. mdpi.comresearchgate.net While specific literature detailing the direct microwave-assisted synthesis of this compound is sparse, its utility is demonstrated in reactions where this compound is a reactant. For example, the preparation of diethyl 2,5-dimethylfuran-3,4-dicarboxylate from this compound is achieved through microwave heating in a dilute hydrochloric acid solution. google.com This method is highlighted for its low cost, simple operation, and avoidance of toxic organic solvents, making it suitable for industrial-scale production. google.com The principles of MAOS, such as rapid and uniform heating, could foreseeably be applied to the classical condensation or acylation routes to enhance the efficiency of this compound's synthesis. nih.govresearchgate.net

Ultrasound-Assisted Synthesis

The application of ultrasound energy has been demonstrated as an effective method for synthesizing this compound. This technique, often categorized under "Green Chemistry," can enhance reaction rates and improve yields. A notable method involves the oxidative dimerization of Ethyl acetoacetate using an oxidizing agent like ceric ammonium nitrate (CAN) in an aqueous medium.

Research has shown that the use of ultrasound significantly improves the efficiency of this dimerization. smolecule.com In a direct comparison, the synthesis of this compound from Ethyl acetoacetate was performed with and without ultrasonic irradiation. The reaction conducted under ultrasound showed a marked increase in yield compared to the silent reaction (a reaction performed without ultrasound). smolecule.comekb.eg This enhancement is attributed to the physical effects of acoustic cavitation, which promotes the formation and collapse of microscopic bubbles, leading to localized high-pressure and high-temperature zones that accelerate the chemical reaction.

The table below summarizes the comparative yields of this compound synthesized via the oxidative dimerization of Ethyl acetoacetate with and without the assistance of ultrasound.

Table 1: Comparison of Yields for the Synthesis of this compound

| Reaction Condition | Starting Material | Oxidizing Agent | Yield (%) | Source(s) |

|---|---|---|---|---|

| Silent (No Ultrasound) | Ethyl acetoacetate | Ceric Ammonium Nitrate | 45% | smolecule.comekb.eg |

This data clearly indicates that ultrasound-assisted synthesis is a superior method for producing this compound in higher yields. smolecule.comekb.eg

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of this compound is crucial for its efficient production for use in further chemical applications, such as in the preparation of catalysts for propylene (B89431) polymerization. smolecule.com Key factors that generally influence synthetic yields and selectivity include the choice of catalyst, reaction temperature, and reaction time.

As demonstrated in the ultrasound-assisted synthesis, the application of physical methods can be a key optimization strategy. The yield for the CAN-mediated dimerization of Ethyl acetoacetate was improved from 45% to 62% simply by introducing ultrasound. smolecule.comekb.eg Further optimization would involve systematically varying parameters such as the ultrasound frequency and power, reaction time, and temperature to maximize the output.

While the oxidative dimerization of Ethyl acetoacetate is a primary route, other methods include the reaction of Ethyl acetoacetate with iodine in the presence of sodium metal, which has been reported to produce this compound in a 66% yield. google.com The selectivity of reactions using this compound has been explored, for instance, in its conversion to various furan derivatives. In such cases, reaction conditions like the concentration of acid catalysts in microwave-assisted reactions can be tuned to selectively favor the formation of one product over others. google.com However, for the synthesis of this compound itself via dimerization, the primary selectivity concern is stereoselectivity.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound presents important considerations regarding selectivity, particularly stereoselectivity.

Chemoselectivity: In the oxidative dimerization of a β-keto ester like Ethyl acetoacetate, the reaction chemoselectively forms a new carbon-carbon bond between the α-carbons of two molecules, leading to the 1,4-dicarbonyl structure of the product.

Regioselectivity: The synthesis of this compound via the dimerization of Ethyl acetoacetate is a symmetrical coupling. As two identical molecules are joined, there are no regiochemical isomers possible, and thus regioselectivity is not a factor in this specific transformation.

Stereoselectivity: This is the most significant selectivity aspect in the synthesis of this compound. The product molecule contains two adjacent chiral centers at the C2 and C3 positions. This gives rise to the possibility of three stereoisomers: a pair of enantiomers (the R,R and S,S forms, which constitute the racemic or dl-pair) and an achiral meso compound (R,S).

The stereochemical composition of the resulting this compound is critical for some of its applications, such as its role as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization, where the stereostructure of the donor influences the stereoregularity of the polymer. smolecule.com Despite its importance, the literature describing the direct synthesis of this compound, including the ultrasound-assisted oxidative dimerization, does not typically specify the diastereomeric ratio (meso vs. dl-pair) of the product obtained. smolecule.com Furthermore, dedicated studies on the diastereoselective or enantioselective synthesis of this compound are not prevalent in the reviewed scientific literature. While methods for the asymmetric synthesis of related compounds like chiral dihydroxysuccinates are known, similar specific strategies for this compound appear less common, possibly because its primary use in industrial catalysis may not always require a single, pure stereoisomer.

Reactivity and Mechanistic Investigations of Diethyl 2,3 Diacetylsuccinate

Fundamental Reaction Pathways

The reactivity of Diethyl 2,3-diacetylsuccinate is governed by its dicarbonyl and diester functionalities. These features allow for several fundamental reaction types, including transformations via enolates, nucleophilic attacks on its carbonyl centers, and various condensation reactions.

Enolate-Mediated Transformations

The presence of α-hydrogens between the two carbonyl groups of each acetylsuccinate moiety makes this compound amenable to deprotonation, forming a reactive enolate intermediate. This enolate is a key participant in various carbon-carbon bond-forming reactions.

Research has demonstrated that the enolate of this compound can act as a soft nucleophile in palladium-catalyzed reactions. For instance, in the presence of a palladium(0) catalyst, it can undergo a double nucleophilic addition to a propargyl carbonate. lancs.ac.uk The first step involves the generation of the enolate, which then attacks the central carbon of the η³-π-propargylpalladium(II) intermediate. lancs.ac.uk This initial C-alkylation is followed by a second, less facile enolization and subsequent O-alkylation to yield complex cyclic products. lancs.ac.uk

Nucleophilic Additions to Carbonyl Centers

The carbonyl carbons of the two acetyl groups in this compound are electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process that converts the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com The reactivity of the carbonyl group is enhanced by adjacent electron-withdrawing groups, making the acetyl groups in this compound prime targets for such additions. masterorganicchemistry.com

A notable example is the palladium-catalyzed reaction with propargylic carbonates. This compound can function as a double nucleophile in this context. lancs.ac.uk The reaction proceeds through a sequence of nucleophilic additions, ultimately leading to the formation of highly substituted cyclic systems. lancs.ac.uk The specific product formed, whether a kinetically controlled four-membered ring or a thermodynamically more stable six-membered ring, can be influenced by reaction conditions such as the solvent and catalyst used. lancs.ac.uk

Intramolecular and Intermolecular Condensation Reactions

This compound readily participates in both intramolecular and intermolecular condensation reactions, leveraging its dual ester and ketone functionalities. Intramolecular condensation, particularly under acidic or thermal conditions, is a key pathway to cyclic compounds. A classic example is the Dieckmann condensation, an intramolecular Claisen condensation of diesters that forms cyclic β-keto esters. libretexts.org This type of reaction is favored when it leads to the formation of stable five- or six-membered rings. libretexts.org For this compound, acid-catalyzed intramolecular condensation can lead to the formation of furan (B31954) derivatives through a process involving enolization and subsequent dehydration.

Intermolecularly, the compound can condense with other molecules. For example, it undergoes condensation with diamines, catalyzed by organic acids, to synthesize bis-pyrrole-3,4-dicarboxylate derivatives. ekb.eg This highlights its utility as a building block for larger, more complex molecular architectures.

Cyclization Reactions and Heterocycle Formation

One of the most significant applications of this compound in synthetic organic chemistry is its use as a precursor for the synthesis of heterocyclic compounds. Its 1,4-dicarbonyl-like structure makes it an ideal starting material for forming five-membered aromatic rings such as furans and pyrroles, typically via condensation and cyclization pathways.

Synthesis of Furan Derivatives

The acid-catalyzed cyclization of this compound is a well-established method for preparing substituted furan rings. This transformation is a form of the Paal-Knorr furan synthesis, where a 1,4-dicarbonyl compound undergoes dehydration to form a furan.

Heating this compound with an acid catalyst promotes an intramolecular condensation. The mechanism involves enolization followed by cyclization and dehydration to generate the stable aromatic furan ring. Various acids have been employed for this purpose, including hydrochloric acid (HCl) and polyphosphoric acid. google.comresearchgate.net The reaction conditions, such as the concentration of the acid and the reaction time, can be adjusted to selectively yield different furan derivatives. For instance, treatment with aqueous HCl under organic solvent-free conditions can produce Ethyl 2,5-dimethylfuran-3-carboxylate, 2,5-Dimethylfuran-3,4-dicarboxylic acid, or Diethyl 2,5-dimethylfuran-3,4-dicarboxylate. researchgate.net A patented method describes how varying the concentration of HCl and reflux conditions can selectively favor the formation of either 2,5-dimethylfuran-3,4-dicarboxylic acid or its diethyl ester. google.com

Table 1: Synthesis of Furan Derivatives from this compound

| Reagent/Catalyst | Conditions | Product(s) | Yield | Citation |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | Reflux (varying conc. and time) | 2,5-Dimethylfuran-3,4-dicarboxylic acid | 91% (with 3N HCl, 14h reflux) | google.com |

| Hydrochloric Acid (HCl) | Reflux (varying conc. and time) | Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | - | google.com |

| Aqueous HCl | Organic solvent-free | Ethyl 2,5-dimethylfuran-3-carboxylate | - | researchgate.net |

| Polyphosphoric Acid | Treatment, followed by hydrolysis | 2,5-Dimethylfuran-3,4-dicarboxylic acid | - | google.com |

Formation of Pyrrole (B145914) Scaffolds

Similar to furan synthesis, this compound serves as a competent 1,4-dicarbonyl precursor for the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of the diketone with a primary amine or ammonia, followed by cyclization and dehydration to afford a pyrrole ring.

This methodology has been applied to the synthesis of complex, biologically relevant molecules. In one study, this compound was condensed with aminoflavones in the presence of a catalytic amount of trifluoroacetic acid. nih.gov This Paal-Knorr reaction resulted in the formation of novel pyrrole flavone (B191248) hybrids, specifically Diethyl 2,5-dimethyl-1-(4-oxo-2-phenylchromen-yl)pyrrole-3,4-dicarboxylates, in moderate yields. nih.gov Furthermore, its reaction with diamines has been shown to produce bis-pyrrole derivatives. ekb.eg The compound is also a key starting material in multi-step syntheses to create pyrrolo[3,4-c]pyrrole (B14788784) intermediates, which are valuable scaffolds for developing anti-inflammatory agents. vulcanchem.comnih.gov

Table 2: Synthesis of Pyrrole Derivatives from this compound

| Reactant(s) | Catalyst/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| 6-Aminoflavone | Trifluoroacetic acid, Methanol (B129727), Reflux | Diethyl 2,5-dimethyl-1-(4-oxo-2-phenylchromen-6-yl)pyrrole-3,4-dicarboxylate | 30% | nih.gov |

| 7-Aminoflavone | Trifluoroacetic acid, Methanol, Reflux | Diethyl 2,5-dimethyl-1-(4-oxo-2-phenylchromen-7-yl)pyrrole-3,4-dicarboxylate | 41% | nih.gov |

| Diamines | Organic acids | Bis-pyrrole-3,4-dicarboxylate derivatives | - | ekb.eg |

Pyrrole-Dicarboxylate Derivatives

This compound serves as a key 1,4-dicarbonyl compound in the synthesis of highly substituted pyrrole-dicarboxylate derivatives. The primary route for this transformation is the Paal-Knorr pyrrole synthesis, which involves the condensation of the diketone with a primary amine or ammonia, typically under acidic conditions. organic-chemistry.org This reaction is a versatile and widely employed method for constructing the pyrrole ring system. medchemexpress.com

The reaction involves the treatment of this compound with a primary amine in the presence of an acid catalyst. Various acids, such as trifluoroacetic acid and oxalic acid, have been shown to effectively catalyze the cyclization. Current time information in Bangalore, IN. The general mechanism proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the ketone carbonyls, followed by cyclization via attack of the nitrogen on the second carbonyl group, and subsequent dehydration to yield the aromatic pyrrole ring.

Research has demonstrated the successful synthesis of a range of pyrrole-dicarboxylate derivatives using this method. For instance, the condensation of this compound with aminoflavones in refluxing methanol with a catalytic amount of trifluoroacetic acid yields the corresponding diethyl 2,5-dimethyl-1-(flavonyl)pyrrole-3,4-dicarboxylates. Current time information in Bangalore, IN. Similarly, its reaction with diaminomaleonitrile (B72808) in the presence of oxalic acid produces diethyl 1-[(Z)-2-amino-1,2-dicyanoethenyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate.

Modern synthetic approaches have sought to improve the efficiency and environmental footprint of this reaction. Microwave-Assisted Organic Synthesis (MAOS) has been shown to be a superior method compared to conventional heating, significantly reducing reaction times and increasing yields. acs.org For example, the synthesis of a maleonitrile (B3058920) derivative from this compound required 24 hours under reflux, whereas MAOS completed the reaction in just 10 minutes with a higher yield. Furthermore, green chemistry protocols have been developed, utilizing aqueous media for the Paal-Knorr reaction, which can proceed efficiently without the need for a catalyst.

Below is a table summarizing examples of pyrrole-dicarboxylate derivatives synthesized from this compound.

| Amine Reactant | Catalyst/Conditions | Product | Yield | Reference |

| 6-Aminoflavone | Trifluoroacetic acid, Methanol, Reflux | Diethyl 2,5-dimethyl-1-(4-oxo-2-phenylchromen-6-yl)pyrrole-3,4-dicarboxylate | 30% | Current time information in Bangalore, IN. |

| 7-Aminoflavone | Trifluoroacetic acid, Methanol, Reflux | Diethyl 2,5-dimethyl-1-(4-oxo-2-phenylchromen-7-yl)pyrrole-3,4-dicarboxylate | 30% | Current time information in Bangalore, IN. |

| Diaminomaleonitrile | Oxalic acid, Methanol, Reflux (24h) | Diethyl 1-[(Z)-2-amino-1,2-dicyanoethenyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | 73% | |

| Diaminomaleonitrile | Oxalic acid, Methanol, MAOS (10 min, 120°C) | Diethyl 1-[(Z)-2-amino-1,2-dicyanoethenyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | 95% | acs.org |

| Various amines (e.g., aniline) | Water, Reflux | 1-Substituted-3,4-(diethyloxycarbonyl)-2,5-dimethyl-1H-pyrrole | High |

Other Heterocyclic Systems Derived from this compound

Beyond pyrroles, this compound is a versatile precursor for other heterocyclic systems, most notably furan derivatives. The synthesis of furans from this 1,4-diketone is also achieved through a Paal-Knorr-type reaction, but under acidic conditions and in the absence of an amine. organic-chemistry.org

The acid-catalyzed cyclization and dehydration of this compound leads to the formation of substituted furans. Treatment with aqueous hydrochloric acid under reflux or microwave heating can selectively yield different products depending on the reaction conditions. researchgate.netgoogle.com For instance, this reaction can produce ethyl 2,5-dimethylfuran-3-carboxylate, 2,5-dimethylfuran-3,4-dicarboxylic acid, and diethyl 2,5-dimethylfuran-3,4-dicarboxylate. researchgate.netgoogle.com The use of aqueous HCl without an organic solvent presents a simple, cost-effective, and environmentally friendly approach. researchgate.net Other acidic catalysts, such as polyphosphoric acid or sulfuric acid, have also been employed to promote the intramolecular cyclization to form the furan ring. google.com

In addition to five-membered heterocycles, this compound has been used in the synthesis of polymers containing heterocyclic repeating units. It serves as a monomer in the preparation of polyimides, which are known for their thermal stability. The reaction with aromatic diamines first forms an N-(aminoaryl)pyrrole diester intermediate, which can then be condensed at high temperatures (200-250°C) to form the final polyimide structure.

| Reagent/Catalyst | Product Heterocycle | Specific Product(s) | Reference |

| Aqueous HCl | Furan | Ethyl 2,5-dimethylfuran-3-carboxylate; 2,5-dimethylfuran-3,4-dicarboxylic acid; Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | researchgate.netgoogle.com |

| Sulfuric Acid | Furan | Ethyl 2,5-dimethylfuran-3-carboxylate | |

| Polyphosphoric Acid | Furan | Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | google.com |

| Aromatic Diamines | Pyrrole and Imide | Polyimides |

Role as a Precursor in Multi-Step Organic Syntheses

The utility of this compound extends to its role as a foundational building block in various multi-step synthetic sequences. Its ability to be readily converted into highly functionalized pyrrole and furan heterocycles makes it a valuable precursor for more complex molecular targets. ekb.egscribd.commdpi.com

In a key application, it is used to synthesize bis-pyrrole derivatives through condensation with diamines, catalyzed by organic acids. ekb.eg These resulting pyrrole-containing structures are important scaffolds in medicinal chemistry and materials science. For example, key intermediates for potential anti-inflammatory agents have been prepared in a five-step synthesis starting from this compound. scribd.com

Furthermore, this compound plays a significant role in industrial applications, particularly in polymer chemistry. It is used as a component in the preparation of high-performance titanium-magnesium catalysts for the polymerization of propylene (B89431). smolecule.com In this context, it functions as an internal electron-donor, which helps to control the stereochemistry of the resulting polypropylene (B1209903), leading to materials with high isotacticity and a broad molecular weight distribution. smolecule.com

The furan derivatives synthesized from this compound, such as ethyl 2,5-dimethylfuran-3-carboxylate, are also versatile intermediates. These compounds can participate in further reactions, including Diels-Alder cycloadditions, to construct complex polycyclic frameworks.

Mechanistic Elucidation of Key Transformations

The primary transformations of this compound involve its cyclization to form pyrrole and furan rings via the Paal-Knorr reaction. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and controlling product selectivity.

The generally accepted mechanism for the acid-catalyzed Paal-Knorr furan synthesis begins with the protonation of one of the carbonyl oxygens, which facilitates enolization. This is followed by a nucleophilic attack of the enol oxygen onto the second protonated carbonyl. organic-chemistry.org A series of dehydration steps then leads to the formation of the aromatic furan ring. The rate-determining step is believed to be the ring closure itself. organic-chemistry.org

For the Paal-Knorr pyrrole synthesis, the mechanism is analogous. It commences with the nucleophilic attack of the primary amine on a carbonyl group of the diketone to form a hemiaminal intermediate. scribd.com This intermediate then cyclizes by attack of the nitrogen atom onto the remaining carbonyl group. Subsequent dehydration of the resulting cyclic intermediate affords the stable, aromatic pyrrole ring. scribd.com

Kinetic investigations of the Paal-Knorr reaction have provided significant insights into its mechanism. Studies on related 1,4-dicarbonyl compounds, such as meso- and dl-3,4-diethyl-2,5-hexanediones, have revealed that the diastereomers cyclize at different rates. organic-chemistry.org This observation is inconsistent with a mechanism involving a rapidly formed monoenol as a common intermediate, as the enolization rate is not typically sensitive to the ketone's structure. This suggests that the stereochemical conformation of the diketone is important in the rate-determining cyclization step. organic-chemistry.org While specific kinetic data for this compound are not extensively reported, it is suggested that studying the effects of different substituents on reaction kinetics could provide further mechanistic details.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. For succinate (B1194679) derivatives, isotopically labeled compounds such as diethyl succinate-13C₄ and diethyl succinate-d₄ are available and have been used as tracers in metabolic studies. medchemexpress.commedchemexpress.com In the context of mechanistic studies for this compound, it has been proposed that the synthesis of ¹³C-labeled analogs could be employed to definitively track the carbon skeleton during transformations and to help validate spectroscopic assignments of complex structures. However, specific studies employing isotopic labeling to investigate the cyclization mechanisms of this compound have not been detailed in the surveyed literature.

Computational chemistry provides a means to investigate the high-energy transition states that are difficult to observe experimentally. For the cyclization reactions of this compound, it has been suggested that computational methods like Density Functional Theory (DFT) could be used to elucidate the structures and energy barriers of the transition states. Such calculations can help to understand substituent effects and regioselectivity. For example, in a related study on the cyclization of 3,5-diacetyl-2,6-dimethylpyridine, DFT calculations were used to model the reaction energy profile, identify transition states, and confirm the proposed mechanism. nih.gov This highlights the potential of transition state analysis to provide a deeper understanding of the key transformations involving this compound, although specific analyses for this compound are not yet reported.

Water-Mediated Pathways in Cyclization Reactions

The use of water as a solvent for organic reactions represents a significant advancement in Green Chemistry. The unique properties of water, including its high cohesion energy, can accelerate certain reactions, such as the Diels-Alder reaction, through the hydrophobic effect. tandfonline.comtandfonline.com This effect promotes the aggregation of nonpolar molecules, reducing the contact surface between them and the water, which in turn lowers the energy of the system. tandfonline.comtandfonline.com In the context of this compound, water-mediated pathways are crucial for cyclization reactions that lead to the synthesis of important heterocyclic compounds like furans and pyrroles.

Detailed research has demonstrated that this compound can undergo efficient cyclization in aqueous media, often without the need for organic solvents. These reactions are central to forming highly substituted furan and pyrrole rings, which are core structures in many pharmaceutical and materials science applications. researchgate.netmdpi.com

One of the primary water-mediated cyclizations is the Paal-Knorr reaction. In this process, this compound reacts with primary amines in water, typically under reflux, to yield highly substituted pyrroles. tandfonline.com This approach is notable for proceeding without a catalyst, highlighting water's role in facilitating the reaction. tandfonline.com The mechanism of the Paal-Knorr reaction in the presence of water is thought to involve a water-mediated hemialcohol pathway, which is critical for the cyclization and subsequent dehydration to form the aromatic pyrrole ring. acs.org

Another significant water-mediated pathway is the acid-catalyzed cyclization to form furan derivatives. Treating this compound with aqueous hydrochloric acid under solvent-free conditions leads to the formation of furan-3-carboxylates and furan-3,4-dicarboxylic acids. researchgate.net Research has shown that the reaction conditions, particularly the concentration of the aqueous acid and the heating method, have a profound impact on the product distribution and yield.

For instance, using a lower concentration of aqueous HCl (1 N) with microwave heating tends to produce a mixture of mono- and di-esterified furan products due to partial hydrolysis. In contrast, a higher acid concentration (3 N) under conventional heating promotes complete hydrolysis, leading to the dicarboxylic acid as the major product with high yield.

The following table summarizes the research findings on the acid-catalyzed cyclization of this compound in aqueous HCl:

Table 1: Effect of Reaction Conditions on Acid-Catalyzed Cyclization of this compound

| HCl Concentration | Heating Method | Reaction Time (hours) | Primary Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 N | Microwave | 1 | Ethyl 2,5-dimethylfuran-3-carboxylate, 2,5-Dimethylfuran-3,4-dicarboxylic acid, Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | 20–52 |

Furthermore, the synthesis of the precursor, this compound itself, can be effectively carried out in an aqueous medium. Research has shown that the dimerization of 1,3-dicarbonyl compounds using ceric ammonium (B1175870) nitrate (B79036) can be performed in water to produce the tetracarbonyl derivative. tandfonline.comtandfonline.com The use of ultrasound in this aqueous synthesis has been shown to significantly improve the yield. tandfonline.comtandfonline.com

Table 2: Synthesis of this compound in Aqueous Media

| Method | Yield (%) | Reference |

|---|---|---|

| Silent (without ultrasound) | 45 | tandfonline.comtandfonline.com |

These findings underscore the utility of water as a reaction medium for the cyclization of this compound, offering environmentally benign and efficient routes to valuable heterocyclic structures.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules, including the relative and absolute stereochemistry of chiral centers. In the context of diethyl 2,3-diacetylsuccinate derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), provide definitive evidence for the connectivity and spatial arrangement of atoms.

This compound is a key starting material in the Paal-Knorr synthesis of pyrrole (B145914) derivatives. ekb.egresearchgate.net For instance, in the synthesis of N-substituted 3,4-pyrroledicarboximides, NMR is crucial for confirming the structure of the resulting heterocyclic core. mdpi.com In the ¹H NMR spectra of these derivatives, the methyl groups attached to the pyrrole ring typically appear as sharp singlets, while the protons of the N-substituent provide characteristic signals that confirm its incorporation. mdpi.com For example, in a series of 2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole derivatives, the proton on the carbon atom bearing the hydroxyl group is observed as a multiplet between δ 3.60 and 4.10 ppm. nih.gov

Similarly, ¹³C NMR spectroscopy confirms the carbon framework. The signals for the imide carbonyl carbons in pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones are found in the downfield region, while the carbon attached to the hydroxyl group in the linker appears around δ 52.67–53.55 ppm. nih.gov The study of diethyl 2,3-diisobutyl succinate (B1194679), a related compound, showed that ¹³C NMR could be used to distinguish between its rac and meso stereoisomers. catalysis.ru This highlights the power of NMR in differentiating diastereomers that can arise from reactions involving the two chiral centers of the succinate backbone.

Table 1: Representative NMR Data for a Pyrrolo[3,4-c]pyrrole (B14788784) Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 2.19, 2.25 | 4,6–CH₃ (Pyrrole ring) | mdpi.com |

| ¹H | 2.85–2.95 | 2xCH₂ (Piperazine) | mdpi.com |

| ¹H | 4.59 | CH₂ (Linker) | mdpi.com |

| ¹³C | 11.90 | 4,6–CH₃ (Pyrrole ring) | mdpi.com |

| ¹³C | 50.55, 51.78 | Piperazine carbons | mdpi.com |

| ¹³C | 166.03 | C=O (Imide) | mdpi.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Intermediates and Products

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying functional groups within a molecule. mt.com These techniques are particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant absorptions and the appearance of product absorptions.

For this compound, the key functional groups are the ester and ketone carbonyls. The IR spectrum shows strong characteristic absorbance bands for the ester C=O stretch (typically around 1740 cm⁻¹) and the acetyl C=O stretch (around 1700 cm⁻¹). When this compound undergoes cyclization reactions, such as the formation of pyrrole or furan (B31954) derivatives, the vibrational spectra of the products exhibit significant changes.

In the synthesis of pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones from this compound, the formation of the five-membered cyclic imide is confirmed by the appearance of two coupled imidic carbonyl absorption bands in the FT-IR spectrum, typically around 1750 cm⁻¹ and 1680 cm⁻¹. mdpi.comnih.gov The disappearance of the initial ketone carbonyl band confirms the consumption of the starting material. Furthermore, if other functional groups are present in the derivatives, such as a hydroxyl (-OH) group, a broad absorption band will appear in the 3100–3500 cm⁻¹ region. nih.gov Raman spectroscopy provides complementary information, especially for symmetric non-polar bonds that are weak in the IR spectrum, and can be used for real-time reaction monitoring. spectroscopyonline.com

Table 2: Key FT-IR Absorption Bands for Pyrrole Derivatives

| Derivative Type | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| N-Substituted 3,4-Pyrroledicarboximide | 1752, 1694 | C=O (Imide, coupled stretch) | mdpi.com |

| 2-Hydroxypropyl-pyrrolo[3,4-c]pyrrole | 3090–3490 | O-H (Alcohol) | nih.gov |

| Sulfonyl-containing pyrrole | ~1320 | SO₂ (Sulfone) | nih.gov |

High-Resolution Mass Spectrometry for Elucidating Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of an unambiguous molecular formula for reaction products and intermediates. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the analyte molecules with minimal fragmentation. mdpi.com

In studies involving derivatives of this compound, HRMS is routinely used to confirm the identity of the synthesized compounds. For example, in the synthesis of N-substituted 3,4-pyrroledicarboximides, ESI-MS is used to find the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. mdpi.com The experimentally measured mass is then compared to the calculated mass for the proposed structure. A match within a few parts per million (ppm) provides strong evidence for the correct elemental composition. This technique was crucial in confirming the structures of various functionalized furans and pyrroles synthesized from this compound. nih.govmdpi.com

Table 3: Example of HRMS Data for a Synthesized Pyrrole Derivative

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| 2c (An N-substituted 3,4-pyrroledicarboximide) | C₂₆H₂₅N₅O₂ | 440.5168 | 440.2015 | mdpi.com |

| 2d (An N-substituted 3,4-pyrroledicarboximide) | C₂₆H₂₅F₃N₄O₂ | 483.5053 | 483.1990 | mdpi.com |

X-ray Crystallography for Absolute Stereochemistry and Conformational Studies of Derived Structures

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. nih.govd-nb.info While obtaining suitable single crystals can be a challenge, the resulting data provides an unambiguous structural proof. researchgate.net

For derivatives synthesized from this compound, X-ray crystallography can resolve the conformation of the newly formed rings and the orientation of various substituents. In a study of novel pyrrole flavones derived from this compound, single crystals were obtained and subjected to XRD experiments, which confirmed the molecular structures. researchgate.net Similarly, for a series of N-substituted 3,4-pyrroledicarboximides, the structure of one derivative was confirmed by single-crystal X-ray diffraction. mdpi.com In another study on porphyrazines with peripheral pyrrolyl groups derived from this compound, XRD analysis revealed an almost perpendicular orientation of the pyrrolyl groups relative to the central porphyrazine platform and confirmed the presence of different atropisomers. researchgate.net This level of detail is unattainable by most other techniques and is vital for understanding how molecular shape influences physical properties and biological activity.

Table 4: Illustrative Crystallographic Data for a Molecular Crystal

| Crystallographic Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pbnb |

| a (Å) | 15.123(4) |

| b (Å) | 17.543(2) |

| c (Å) | 19.876(3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 5276.9(18) |

| Z (molecules per unit cell) | 8 |

Note: Data is illustrative of typical parameters reported in a crystallographic study and is based on a related structure. mdpi.com

Chiroptical Spectroscopy (CD, ORD) for Stereoisomeric Analysis of Products

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. wiley.com These methods are exceptionally sensitive to the stereochemical features of a molecule and are widely used for the analysis of enantiomers and diastereomers. soton.ac.uk

While this compound itself can exist as chiral (R,R and S,S) and achiral (meso) isomers, its derivatives often retain or generate new stereocenters. When a synthesis starting from a chiral precursor is performed, or when a racemic mixture is resolved, chiroptical methods are essential for assigning the absolute configuration and determining enantiomeric purity. nih.gov For example, if an asymmetric synthesis were to produce a chiral pyrrole derivative from this compound, its CD spectrum would show characteristic positive or negative bands (Cotton effects). The sign and intensity of these bands are unique to a specific enantiomer. By comparing the experimental CD spectrum with that predicted by quantum-chemical calculations, the absolute configuration (R or S) of the product can be determined. wiley.com Although specific CD/ORD studies on this compound derivatives are not prominently reported in the searched literature, the applicability of these techniques is clear for any chiral products derived from it, providing a powerful, non-destructive method for stereochemical analysis in solution. soton.ac.uk

Applications in Advanced Organic Synthesis

Utilization in Natural Product Total Synthesis

The structural framework of diethyl 2,3-diacetylsuccinate makes it a valuable precursor for synthesizing heterocyclic compounds that are core motifs in many natural products. Its ability to undergo cyclization reactions is particularly significant.

One of the key applications is in the synthesis of furan (B31954) derivatives. researchgate.netresearchgate.net Furan rings are present in a wide array of natural products and are considered important pharmacophores. google.comgoogle.com A straightforward method involves treating this compound with aqueous hydrochloric acid, which can lead to the formation of compounds like ethyl 2,5-dimethylfuran-3-carboxylate and 2,5-dimethylfuran-3,4-dicarboxylic acid under solvent-free conditions. researchgate.netresearchgate.net

Furthermore, this compound is employed in the Paal-Knorr condensation to create substituted pyrroles, another critical heterocyclic system found in nature. nih.govekb.eg This reaction has been utilized to synthesize bis-pyrrole-3,4-dicarboxylate derivatives through condensation with diamines. ekb.eg These pyrrole-based structures serve as key intermediates for more complex, biologically active molecules, including analogues of marine natural products like meridianin D. ekb.eg The synthesis of novel pyrrole (B145914) flavones, a class of natural compounds, has also been achieved using this succinate (B1194679) derivative, highlighting its role in creating molecules with potential therapeutic applications. nih.gov

| Precursor | Reaction Type | Resulting Core Structure | Relevance to Natural Products |

| This compound | Acid-catalyzed cyclization | Furan | Core motif in many natural product pharmacophores. researchgate.netresearchgate.netgoogle.comgoogle.com |

| This compound | Paal-Knorr Condensation | Pyrrole | Foundational structure for alkaloids and other bioactive natural compounds, including flavones and marine natural product analogues. nih.govekb.eg |

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds (Excluding Clinical Trials)

This compound serves as a crucial intermediate in medicinal chemistry for the synthesis of potential therapeutic agents. guidechem.com Its derivatives have been investigated for a range of biological activities, particularly as antitumor agents.

The synthesis of functionalized furan and pyrrole rings from this compound is a common strategy for developing new pharmaceutical leads. mdpi.comresearchgate.net For instance, furan derivatives obtained from this precursor are used to create titanocene (B72419) complexes that have demonstrated anticancer activity by inducing apoptosis in cancer cells. The furan derivative, in this case, acts as a ligand that modulates the biological activity of the metal complex.

Similarly, the Paal-Knorr reaction with this compound provides access to a variety of pyrrole-containing compounds. nih.govekb.eg Research has focused on synthesizing novel 2,3'-bipyrrole derivatives and pyrrole flavones as potential antitumor agents. nih.govekb.eg The pyrrole ring is a well-established scaffold in many approved drugs, and its synthesis from readily available starting materials like this compound is of significant interest. researchgate.net Studies have shown that some of these synthesized compounds exhibit notable biological activity, marking them as promising lead compounds for further development. nih.gov

Table of Synthesized Pharmaceutical Intermediates

| Starting Material | Synthetic Target | Potential Application |

|---|---|---|

| This compound | Ethyl 2,5-dimethylfuran-3-carboxylate | Ligand for anticancer titanocene complexes. |

| This compound | Novel Pyrrole Flavones | Anticancer agents. nih.gov |

Application in Agrochemistry and Agrochemical Precursor Synthesis

The utility of this compound extends to the field of agrochemistry, where it serves as a precursor for compounds with biocidal properties. guidechem.com The synthesis of functionalized furans is particularly relevant in this context. mdpi.com

Research has shown that derivatives of 2,5-dimethylfuran-3-ethyl formate, which can be synthesized from this compound, possess multiple biological activities relevant to agriculture. google.com These furan derivatives have been identified for use as wood preservatives, sterilants, and mycocides (fungicides). google.com The ability to produce these agrochemical precursors from a relatively inexpensive and accessible starting material is a key advantage. researchgate.net The synthesis often involves a one-step, solvent-free reaction, which is both cost-effective and environmentally favorable for potential industrial-scale production. researchgate.netgoogle.com

Contribution to Material Science Research

In the realm of material science, this compound has emerged as a valuable compound for creating specialized polymers and functional materials. guidechem.com Its contributions are most notable in polymer development, coordination chemistry, and electrocatalysis.

This compound plays a critical role not as a direct monomer but as a key component in catalysis for polymerization. It is used as an internal electron donor in Ziegler-Natta type titanium-magnesium catalysts for the polymerization of propylene (B89431). smolecule.com

In this application, the succinate derivative influences the stereoregulation of the catalyst. smolecule.com The use of high-purity this compound in the catalyst preparation leads to polypropylene (B1209903) with a high isotacticity index and a broad molecular-mass distribution. smolecule.com This control over the polymer's microstructure is essential for tailoring its physical and mechanical properties for specific applications.

Impact of this compound in Polypropylene Synthesis

| Catalyst Component | Function | Effect on Polymer |

|---|

The structure of this compound makes it an excellent precursor for synthesizing complex ligands used in coordination chemistry. The acetyl groups and ester functionalities provide multiple coordination sites and can be chemically modified to tune the electronic and steric properties of the resulting ligand.

A significant application is in the synthesis of macrocyclic ligands like porphyrazines. researchgate.netresearchgate.net Through a Paal-Knorr reaction with diaminomaleonitrile (B72808), this compound is converted into a pyrrole dicarboxylate, which is a precursor to tetrasubstituted porphyrazine derivatives. researchgate.net These porphyrazine macrocycles can coordinate with metal ions, such as magnesium(II), to form complexes with interesting photochemical and electrochemical properties. researchgate.netresearchgate.net Additionally, furan derivatives synthesized from this compound can act as ligands for preparing organometallic complexes, such as the anticancer titanocene compounds mentioned previously.

This compound and its derivatives are also being explored for their potential in electrocatalysis. Research has indicated that the compound can be used as an additive in electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. smolecule.com Studies have shown that its presence can influence the thermodynamic onset potential of the ORR. smolecule.com

Furthermore, the porphyrazine complexes synthesized from this compound exhibit redox processes, making them candidates for electrochemical applications. researchgate.net The ability to tune the structure of the porphyrazine ligand by starting with the succinate derivative allows for the systematic study and optimization of these materials for catalytic purposes. researchgate.net

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energetics of Diethyl 2,3-diacetylsuccinate and its Derivatives

The flexibility of this compound, with its multiple rotatable bonds, gives rise to a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and to determine their relative energies.

A systematic conformational search would typically involve rotating key dihedral angles and calculating the energy of each resulting structure to map out the potential energy surface. The results would identify the global minimum energy conformer and other low-energy conformers that may be present in equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative as specific computational studies on this compound are not widely available. The values represent a typical output from such a study.)

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 75.3 |

| Gauche 1 | 60° | 1.20 | 12.1 |

| Gauche 2 | -60° | 1.20 | 12.1 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound, which in turn govern its reactivity. Methods like DFT can be used to calculate a variety of electronic descriptors.

Key properties include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. For this compound, the HOMO is likely located around the enolizable α-carbons and the oxygen atoms of the carbonyl groups, while the LUMO would be centered on the carbonyl carbons.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich), attractive to electrophiles, while blue regions show positive potential (electron-poor), attractive to nucleophiles. The carbonyl oxygens would be areas of high negative potential, and the carbonyl carbons would be areas of positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and stabilizing interactions within the molecule, such as hyperconjugation. nih.gov

These calculations help to rationalize the compound's known reactivity, for example, in Paal-Knorr pyrrole (B145914) synthesis where it acts as a 1,4-dione derivative. researchgate.net The acetyl groups provide multiple reactive sites for chemical transformations. smolecule.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the high-energy transition states that control the reaction rate.

For reactions involving this compound, such as its cyclization to form furan (B31954) derivatives, computational modeling can provide detailed mechanistic insights. The process involves locating the transition state structure for each elementary step (e.g., protonation, nucleophilic attack, dehydration) and calculating its energy relative to the reactants. The energy difference is the activation energy barrier, which is directly related to the reaction kinetics.

These computational studies can:

Confirm or refute a proposed experimental mechanism.

Predict the regioselectivity and stereoselectivity of a reaction.

Explain the effect of catalysts, solvents, or substituents on the reaction outcome.

Prediction of Spectroscopic Parameters for Structural Assignments

Quantum chemical calculations can predict various spectroscopic properties, which is a powerful aid in the structural characterization of molecules.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental spectra to confirm structural assignments. This is particularly useful for complex molecules with overlapping signals or for distinguishing between isomers.

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed. The calculated IR spectrum can be compared to the experimental one to identify characteristic functional group vibrations, such as the C=O stretches of the ester and ketone groups in this compound.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated to predict the absorption wavelengths in a UV-Vis spectrum.

These predictive capabilities are crucial for confirming the identity and purity of synthesized compounds and for analyzing the structures of reaction products and derivatives.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Chemical reactions are significantly influenced by the solvent environment. weebly.com Molecular Dynamics (MD) simulations model the explicit interactions between a solute (like this compound) and a large number of solvent molecules over time.

MD simulations can reveal:

Solvation Structure: How solvent molecules arrange around the reactant, transition state, and product.

Differential Solvation: The relative stabilization or destabilization of different species in the reaction pathway by the solvent. For example, polar solvents might stabilize charged intermediates or transition states, thereby accelerating the reaction. frontiersin.org

Transport Properties: How the solvent affects the diffusion of reactants towards each other.

Recent advancements combine MD simulations with machine learning to predict reaction rates in different solvent systems with greater speed. nih.govchemrxiv.org For acid-catalyzed reactions, MD simulations can clarify the role of the solvent in stabilizing the hydronium ion catalyst and the protonated reactant. frontiersin.orgosti.gov This approach allows for the screening of various solvents to find optimal conditions for a given reaction.

Drug-Likeness and Pharmacokinetic Property Predictions (for derived compounds)

While this compound itself is primarily a synthetic intermediate, its derivatives, such as the pyrroles and porphyrazines that can be synthesized from it, may have potential biological activity. researchgate.netresearchgate.netnih.gov Computational tools are widely used in drug discovery to predict the "drug-likeness" and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new compounds.

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govyoutube.com Compounds that adhere to these rules are considered more likely to be orally bioavailable.

Pharmacokinetic Predictions: Software can estimate various ADME properties, such as aqueous solubility, cell permeability (e.g., Caco-2), blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. youtube.comresearchgate.net

These in silico predictions help prioritize which newly synthesized derivatives are most promising for further experimental testing, saving significant time and resources in the early stages of drug development. nih.gov

Table 2: Predicted Physicochemical and Drug-Likeness Properties for a Hypothetical Pyrrole Derivative of this compound (Note: This table is for illustrative purposes, showing typical parameters evaluated for a potential drug candidate derived from the title compound.)

| Property | Predicted Value | Acceptable Range (for Drug-Likeness) |

|---|---|---|

| Molecular Weight | 350.4 g/mol | < 500 |

| logP | 2.8 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 5 | < 10 |

| Polar Surface Area | 75.6 Ų | < 140 Ų |

Emerging Research Directions and Future Prospects

Exploration of Novel Reactivity Patterns

Diethyl 2,3-diacetylsuccinate's unique molecular architecture, which includes two acetyl groups on a succinate (B1194679) backbone, presents a rich platform for exploring novel chemical reactions. smolecule.com The presence of multiple functional groups allows for a variety of transformations. smolecule.com Current research has demonstrated its capability to undergo oxidation to form corresponding carboxylic acids and reduction of its acetyl groups to alcohols. smolecule.com Furthermore, the acetyl groups can be substituted with other functional groups, opening avenues for creating a diverse range of derivatives. smolecule.com

A significant area of emerging research is the use of this compound in cyclization reactions to synthesize heterocyclic compounds. For instance, it serves as a key intermediate in the preparation of furan (B31954) derivatives, such as ethyl 2,5-dimethylfuran-3-carboxylate. This transformation can be achieved through treatment with aqueous hydrochloric acid under solvent-free conditions, highlighting a cost-effective and environmentally friendly approach. researchgate.netresearchgate.net The mechanism involves protonation followed by a nucleophilic attack that leads to the formation of the furan ring.

Another notable application is in the Paal-Knorr synthesis of highly substituted pyrroles. tandfonline.comnih.gov In this reaction, this compound is condensed with primary amines. tandfonline.com Researchers have also explored its use in the synthesis of bis-pyrrole-3,4-dicarboxylate derivatives through condensation with diamines catalyzed by organic acids. ekb.eg These reactions underscore the compound's versatility as a building block in heterocyclic chemistry.

Future explorations may focus on leveraging the compound's stereochemistry to control the outcomes of reactions, developing new catalytic systems to enhance reaction efficiency and selectivity, and investigating its potential in multicomponent reactions to construct complex molecular scaffolds in a single step. The strategic placement of functional groups within this compound makes it a valuable molecule for discovering new chemical transformations and synthesizing novel compounds with potential applications in various fields. smolecule.com

Integration with Automated Synthesis and Machine Learning Approaches

The integration of automated synthesis and machine learning (ML) is poised to revolutionize the exploration and optimization of chemical processes involving this compound. Automated platforms can accelerate the discovery of new reaction conditions and the synthesis of novel derivatives by systematically varying parameters such as catalysts, solvents, and temperatures. nih.gov This high-throughput approach can generate large datasets that are ideal for training machine learning models.

Machine learning algorithms can be employed to predict reaction outcomes, optimize yields, and even propose novel synthetic routes. nih.govnih.gov For example, an ML model could be trained on data from various Paal-Knorr pyrrole (B145914) syntheses using this compound to predict the optimal conditions for a desired pyrrole derivative. tandfonline.comnih.gov This predictive capability can significantly reduce the experimental effort and resources required for synthetic optimization. nih.gov

Furthermore, machine learning can aid in understanding complex reaction mechanisms. By analyzing large datasets of experimental outcomes, ML models can identify subtle relationships between reaction parameters and product formation, providing insights that may not be apparent from traditional analysis. nih.gov This is particularly relevant for the multi-step transformations that this compound can undergo, such as its conversion to furan derivatives where both decarboxylation and cyclization pathways compete. google.com

The use of microfluidic devices, instructed by machine learning, presents another exciting frontier for the synthesis of materials derived from this compound. nih.gov These systems allow for precise control over reaction conditions and rapid screening of a wide range of parameters, generating the rich datasets necessary for effective machine learning model development. nih.gov

Development of Highly Efficient and Sustainable Synthetic Protocols

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing and utilizing this compound. A key advancement is the move towards greener synthetic routes that minimize the use of hazardous reagents and solvents.

One promising approach is the use of ultrasound in the synthesis of this compound, which has been shown to improve reaction yields compared to silent conditions. tandfonline.comtandfonline.com For example, the dimerization of a 1,3-dicarbonyl compound to form a tetracarbonyl derivative, a precursor to this compound, is enhanced by ultrasound. tandfonline.com This method often utilizes water as a solvent, further contributing to its green credentials. tandfonline.com

Microwave-assisted organic synthesis (MAOS) is another technology being applied to reactions involving this compound. MAOS can significantly reduce reaction times, for instance, in the Paal-Knorr reaction to produce pyrrole derivatives. researchgate.netresearchgate.net

Furthermore, the development of solvent-free reaction conditions is a significant step towards sustainability. The synthesis of ethyl 2,5-dimethylfuran-3-carboxylate from this compound using aqueous hydrochloric acid is a prime example of a one-step, solvent-free process. researchgate.netresearchgate.net This not only simplifies the procedure but also reduces waste and potential environmental impact. researchgate.net

The table below summarizes and compares different synthetic methods for reactions involving this compound, highlighting the advantages of these modern, sustainable protocols.

| Reaction Type | Method | Reagents/Conditions | Yield | Advantages |

| Dimerization | Ultrasound | Ceric ammonium (B1175870) nitrate (B79036), water | 62% | Improved yield, aqueous media |

| Pyrrole Synthesis | Microwave-Assisted | Amines, methanol (B129727), 120°C | - | Reduced reaction time |

| Furan Synthesis | Solvent-Free | Aqueous HCl | High | No organic solvent, simple |

Unexplored Applications in Interdisciplinary Research

The versatile chemical nature of this compound suggests its potential for a wide range of applications beyond its current uses. Its ability to act as a precursor to complex heterocyclic structures opens doors for its use in medicinal chemistry and materials science.

In medicinal chemistry, the pyrrole and furan scaffolds derived from this compound are present in many biologically active compounds with antitumor and anti-inflammatory properties. tandfonline.commdpi.com The development of novel derivatives could lead to the discovery of new therapeutic agents. For instance, pyrrolo[3,4-c]pyrrole (B14788784) derivatives synthesized from this compound have been investigated for their COX-1/COX-2 inhibition activities. mdpi.com

In materials science, the furan derivatives obtainable from this compound, such as 5-hydroxymethylfurfural (B1680220) (HMF), are considered potential biofuel precursors. smolecule.com This positions this compound as a valuable intermediate in the production of renewable energy sources. Additionally, its role as a stereoregulating agent in the synthesis of polypropylene (B1209903) suggests its potential for creating polymers with tailored properties for specific applications. smolecule.com

The interaction of this compound with biological systems also warrants further investigation. It has been shown to inhibit succinate dehydrogenase, an important enzyme in cellular respiration, and to modulate cellular processes in microglial cells, which could have implications for neuroinflammatory diseases. smolecule.com

Further interdisciplinary research could explore its use in:

The design of new ligands for catalysis.

The development of functional materials with specific optical or electronic properties.

The synthesis of probes for studying biological pathways.

Challenges and Opportunities in this compound Chemistry

While this compound holds significant promise, there are challenges to be addressed to fully realize its potential. One of the main challenges in its synthesis is controlling side reactions and improving yields, which can be moderate due to steric hindrance.

The opportunities in the chemistry of this compound are vast. Overcoming the synthetic challenges through the development of more selective and efficient catalytic systems is a key area for future research. The exploration of its stereochemistry could lead to the synthesis of chiral molecules with specific biological activities or properties.

The continued integration of computational tools, such as machine learning, with experimental work will be crucial for accelerating discovery and optimization in this area. nih.govnih.gov This synergy will enable a deeper understanding of the compound's reactivity and guide the rational design of new synthetic strategies and applications.

The versatility of this compound as a building block for a wide array of valuable compounds, from pharmaceuticals to polymers and biofuels, ensures that it will remain a compound of significant interest to the scientific community. The ongoing research into its novel reactivity, sustainable synthesis, and interdisciplinary applications will undoubtedly uncover new and exciting opportunities.

Q & A

Q. What are the common synthetic routes for preparing diethyl 2,3-diacetylsuccinate, and how do reaction conditions influence yield and purity?